5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride is a complex organic compound characterized by its dual pyrrolidine structure, which is significant in medicinal chemistry due to its presence in various pharmacologically active compounds. This compound is identified by the CAS number 1461714-31-7 and has a molecular weight of 234.68 g/mol. The compound's unique structure includes both a pyrrolidine ring and a carboxylic acid functional group, making it a valuable subject of study in the fields of chemistry and pharmacology.
The compound can be sourced from chemical suppliers and databases such as PubChem, which provides detailed chemical information and synthesis methods. Its synthesis and properties have been documented in various scientific articles and patents, highlighting its relevance in research.
5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride falls under the category of nitrogen-containing heterocycles, specifically pyrrolidine derivatives. These compounds are often explored for their biological activities, including potential therapeutic applications.
The synthesis of 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves a multi-step process that may include reactions such as the Mannich reaction. In this method, pyrrolidine-3-carboxylic acid reacts with formaldehyde and another amine (such as piperidine) under acidic conditions to yield the desired product.
The molecular structure of 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride features:
This structure allows for diverse interactions with biological targets, making it an interesting candidate for drug development.
5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride can undergo several types of chemical reactions:
Common reagents include:
These reactions can yield various products based on the specific conditions applied.
The mechanism of action for 5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific biological targets:
5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride is typically observed as a powder at room temperature.
Key chemical properties include:
5-Oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride has several notable applications:
Bicyclic pyrrolidine scaffolds serve as privileged structures in drug design due to their conformational constraints and hydrogen-bonding capabilities. The 5-oxopyrrolidine moiety (γ-lactam) introduces a rigid planar element that restricts rotational freedom, while the pyrrolidin-3-yl group provides a basic tertiary nitrogen (protonated under physiological conditions) capable of forming salt bridges with biological targets. This dual functionality enhances binding specificity compared to monocyclic analogs [4].
The scaffold’s significance is further amplified by its sp³-rich character, which addresses medicinal chemistry challenges associated with flat molecules. Its three-dimensionality improves solubility and reduces plasma protein binding, thereby enhancing bioavailability. Structural studies reveal that the trans-configuration at the ring junction optimizes target interactions by positioning the carboxylic acid and basic nitrogen in complementary orientations for enzyme active sites, particularly those of proteases and kinases [3].
Structural analogs of this bicyclic scaffold demonstrate targeted pharmacological activities through strategic substituent modifications:
Table 2: Pharmacologically Relevant Structural Analogues
Analog Structure | CAS Number | Molecular Formula | Key Pharmacological Feature |
---|---|---|---|
1-((Pyridin-3-yl)methyl) derivative | N/A (CID 652923) | C₁₁H₁₂N₂O₃ | Enhanced kinase inhibition via chelation |
1-(1-(Pyridin-3-yl)ethyl) derivative | 1156135-33-9 | C₁₂H₁₄N₂O₃ | Stereoselective GPCR modulation |
Ethyl 1-methyl-4-oxopyrrolidine-3-carboxylate·HCl | 13220-25-2 | C₈H₁₄ClNO₃ | Blood-brain barrier penetrating prodrug |
The evolution of 5-oxopyrrolidine derivatives traces back to foundational studies on pyroglutamic acid (5-oxoproline) in the 1950s, where researchers recognized its metabolic significance and conformational stability. Early medicinal chemistry efforts focused on simple N-alkylated derivatives, but the discovery of pyrrolidine ring fusion as a strategy to enforce three-dimensionality emerged in the 1990s with protease inhibitor development [7].
The specific compound 5-oxo-1-(pyrrolidin-3-yl)pyrrolidine-3-carboxylic acid hydrochloride represents an advanced iteration designed to overcome limitations of earlier analogs:
Table 3: Evolution of Key Synthetic Approaches
Stage | Time Period | Synthetic Strategy | Key Advancement |
---|---|---|---|
1 | 1950-1980 | N-Alkylation of pyroglutamic acid | Simple substituent introduction |
2 | 1980-2000 | Proline-lactam condensation | Diastereoselective bicyclic formation |
3 | 2000-Present | Microwave-assisted tandem cyclization | High-yielding, chromatography-free routes |
The contemporary synthesis involves a four-stage sequence: (1) Protection of pyrrolidin-3-amine as tert-butylcarbamate; (2) Michael addition with ethyl acrylate; (3) Dieckmann condensation to form the bicyclic lactam; (4) Acidic deprotection followed by hydrochloride salt formation. This approach achieves an overall yield of 42% with >99% diastereomeric purity, making the scaffold accessible for high-throughput screening libraries [2] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0